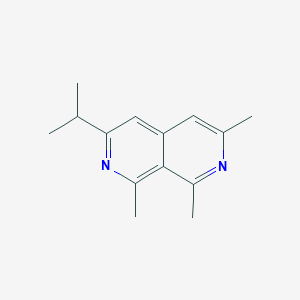![molecular formula C5H12O5Si B14386818 {3-[(Oxiran-2-yl)oxy]propyl}silanetriol CAS No. 90052-36-1](/img/structure/B14386818.png)
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and versatility. The compound contains an oxirane ring, which is a three-membered cyclic ether, and a silanetriol group, which includes silicon bonded to three hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol typically involves the reaction of an epoxide with a silane compound. One common method is the reaction of glycidol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Substitution: The hydroxyl groups in the silanetriol moiety can participate in substitution reactions, forming new bonds with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and adhesion promoter in the synthesis of advanced materials.
Biology: The compound is employed in the preparation of biofunctionalized surfaces for protein immobilization and cell culture studies.
Medicine: It is utilized in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of epoxy resins, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol involves its ability to form strong covalent bonds with various substrates. The oxirane ring can react with nucleophiles, leading to the formation of stable linkages. The silanetriol group can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is unique due to its combination of an oxirane ring and a silanetriol group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
90052-36-1 |
|---|---|
Fórmula molecular |
C5H12O5Si |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
trihydroxy-[3-(oxiran-2-yloxy)propyl]silane |
InChI |
InChI=1S/C5H12O5Si/c6-11(7,8)3-1-2-9-5-4-10-5/h5-8H,1-4H2 |
Clave InChI |
YDLMFYYPUHTGBI-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)OCCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


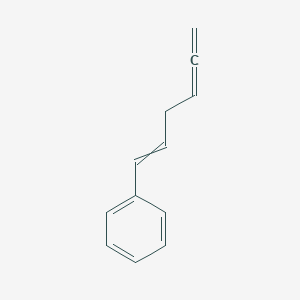
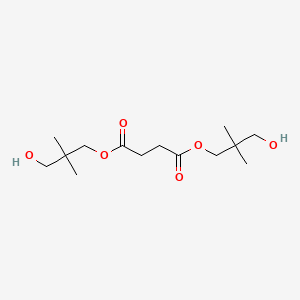
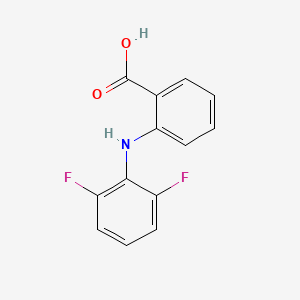
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

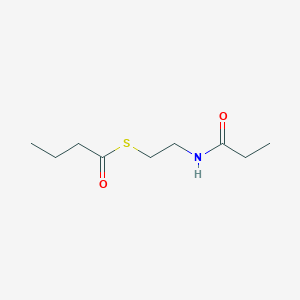
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
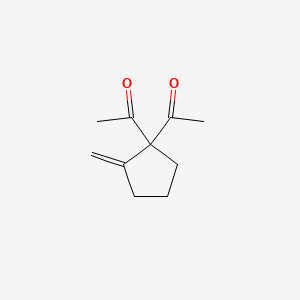
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
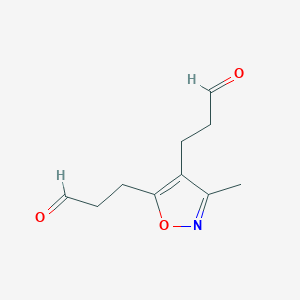
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
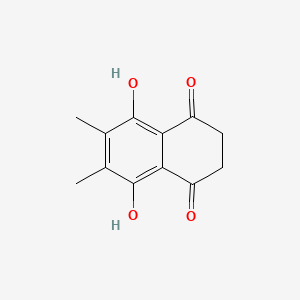
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
